
tert-Butyl peroxyisobutyrate
Overview
Description
tert-Butyl peroxyisobutyrate (CAS 109-13-7), also known as Trigonox 41-C50, is a widely used organic peroxide in polymerization processes. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . Key properties include:
- Active oxygen content: 4.89–5.09%
- Density: 0.840 g/cm³ at 10°C
- Appearance: Transparent liquid with a content of 49–51%
- Thermal stability: Self-accelerating decomposition temperature (SADT) of 30°C, necessitating storage below 10°C to minimize decomposition .
It is primarily employed as a free-radical initiator in the polymerization of ethylene, styrene, acrylonitrile, and (meth)acrylates. Its decomposition products include carbon dioxide, propane, propylene, and tert-butanol .
Preparation Methods
Traditional Alkaline Peroxidation Route
The conventional synthesis of tert-butyl peroxyisobutyrate typically follows a two-step alkaline peroxidation mechanism. This method involves the reaction of tert-butyl hydroperoxide with isobutyryl chloride under controlled basic conditions. A representative procedure, adapted from analogous tert-butyl peroxyester syntheses, proceeds as follows :
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Alkalization : tert-Butyl hydroperoxide is treated with a 10% sodium hydroxide solution at 15–20°C for 1 hour to form the corresponding peroxy salt.
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Esterification : Isobutyryl chloride is added dropwise at 10–15°C, followed by stirring for 1.5 hours. The organic phase is subsequently washed, dried, and purified to yield the final product.
Key Parameters :
Parameter | Value/Range | Impact on Yield |
---|---|---|
NaOH Concentration | 10% (w/w) | Ensures complete salt formation |
Reaction Temperature | 10–20°C | Minimizes peroxide decomposition |
Molar Ratio (Hydroperoxide:Chloride) | 1:1.1 | Prevents chloride excess, reducing side reactions |
This method achieves yields exceeding 98% under optimal conditions but requires stringent temperature control due to the thermal instability of peroxides .
Catalytic Oxidation of Isobutane
Advanced catalytic routes leverage molecular oxygen as a sustainable oxidant. In a patented approach, isobutane is oxidized in the presence of N-hydroxyphthalimide (NHPI) derivatives to yield tert-butyl hydroperoxide, which is subsequently esterified .
Reaction Scheme :
Process Advantages :
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Selectivity : NHPI catalysts enhance hydroperoxide selectivity to 53.4% at 36.9% isobutane conversion .
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Sustainability : Eliminates stoichiometric acids, reducing waste generation.
Limitations :
Continuous Flow Synthesis
Modern continuous flow systems address scalability challenges inherent in batch processes. An integrated reactor design, validated for tert-butyl peroxycarbonates, demonstrates applicability to peroxyisobutyrate synthesis :
Reactor Configuration :
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Alkalization Unit : tert-Butyl hydroperoxide and NaOH react at 25–40°C.
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Esterification Unit : Isobutyryl chloride is introduced, with residence times <180 seconds at 50–80°C.
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Quenching Unit : Rapid cooling stabilizes the product.
Performance Metrics :
Metric | Continuous Flow | Batch Process |
---|---|---|
Total Reaction Time | ≤180 seconds | 2–4 hours |
Yield | 97.1% | 90–95% |
Purity | 93–99% | 85–92% |
Continuous flow systems eliminate thermal runaway risks and enable kilogram-scale production with consistent quality .
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Temperature (°C) | Pressure | Scalability |
---|---|---|---|---|
Alkaline Peroxidation | 98.3 | 10–20 | Ambient | Moderate |
Catalytic Oxidation | 53.4 | 137 | 3.15 MPa | Low |
Continuous Flow | 97.1 | 50–80 | Ambient | High |
The continuous flow method emerges as the most viable for industrial adoption, balancing efficiency, safety, and output consistency .
Chemical Reactions Analysis
Radical Generation and Polymerization Initiation
tert-Butyl peroxyisobutyrate decomposes thermally or via photolytic cleavage to produce free radicals, which initiate polymerization reactions. Key mechanisms include:
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Thermal Decomposition :
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At elevated temperatures, the peroxide bond (O–O) cleaves homolytically, generating two radicals: an isobutyrate-derived radical and a tert-butoxy radical .
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These radicals initiate ethylene polymerization when combined with trialkylaluminum (e.g., AlEt<sub>3</sub>) and Lewis bases (e.g., γ-butyrolactone) .
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Coordination with Trialkylaluminum :
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In ternary catalyst systems (AlEt<sub>3</sub>–Lewis base–peroxide), this compound forms coordinated ethyl radicals through interaction with AlEt<sub>3</sub> .
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ESR studies using spin-trapping agents confirmed the coexistence of free and coordinated radicals, with the latter dominating in solid polyethylene formation .
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Reaction Pathways in Polymerization
The compound enables two distinct polymerization pathways:
Reaction Type | Mechanism | Product |
---|---|---|
Coordinated Radical Path | Radicals remain bound to the AlEt<sub>3</sub> complex, attacking activated ethylene monomers. | High-density polyethylene |
Free Radical Path | Unbound radicals initiate conventional chain-growth polymerization. | Oligomers (oily byproducts) |
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Activation of Monomers :
Decomposition and Stability
This compound exhibits sensitivity to environmental factors:
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Safety Considerations :
Reactivity with Additives
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Chain Transfer Agents :
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Spin-Trapping Experiments :
Scientific Research Applications
tert-Butyl peroxyisobutyrate has numerous scientific research applications. In chemistry, it is used as a polymerization initiator for the production of various polymers, including low-density polyethylene and polystyrene . In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical materials. In industry, it is used in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-Butyl peroxyisobutyrate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate the polymerization process by attacking the monomer molecules, leading to the formation of polymer chains . The molecular targets and pathways involved in this process include the activation of ethylene and styrene monomers, resulting in the formation of solid polyethylene and polystyrene .
Comparison with Similar Compounds
Thermal Stability and Reactivity
The SADT of tert-butyl peroxyisobutyrate (30°C) is significantly lower than that of other peroxides, indicating higher thermal instability:
Key Observations :
- This compound’s low SADT requires stringent temperature control during storage and transport compared to more stable peroxides like dicumyl peroxide or dibenzoyl peroxide .
- Its decomposition in natural rubber latex follows first-order kinetics, with half-order dependence on initial concentration, a behavior distinct from other peroxides .
Application-Specific Performance
- Polymerization Efficiency : this compound operates effectively in the 85–250°C range, making it suitable for high-temperature processes like ethylene polymerization in autoclave reactors. In contrast, tert-butyl peroxyacetate is preferred for lower-temperature reactions (e.g., <100°C) .
- Vulcanization : In natural rubber latex, this compound decomposes rapidly in the presence of fructose, enabling efficient crosslinking. This contrasts with slower-acting peroxides like dicumyl peroxide, which require higher activation energy .
Structural and Functional Differences
- Branching Effects : The isobutyrate group in this compound introduces steric hindrance, reducing its stability compared to linear analogs like tert-butyl peroxyacetate. This structural difference explains its lower SADT and faster decomposition kinetics .
- Oxygen Content : With 4.89–5.09% active oxygen, it provides moderate radical generation efficiency, balancing reactivity and safety in industrial processes .
Biological Activity
tert-Butyl peroxyisobutyrate (TBPIB) is an organic peroxide widely used in various industrial applications, particularly as a radical initiator in polymerization processes. Its biological activity, including its potential effects on human health and the environment, is of significant interest. This article discusses the chemical properties, biological effects, and relevant research findings regarding TBPIB.
- Chemical Formula : CHO
- Molecular Weight : 160.24 g/mol
- CAS Number : 109-13-7
- Self-Accelerating Decomposition Temperature (SADT) : 30°C .
TBPIB acts primarily through the generation of free radicals upon thermal decomposition. This process is crucial for its role as a radical initiator in polymerization reactions. The decomposition can be initiated by heat, leading to exothermic reactions that produce reactive species capable of initiating polymerization or causing oxidative stress in biological systems .
Toxicological Effects
- Acute Toxicity : TBPIB exhibits moderate toxicity upon exposure. Case studies indicate that it can cause irritation to the skin and eyes, and inhalation may lead to respiratory issues. The compound's safety data sheets classify it under hazardous materials due to its potential to cause burns and respiratory irritation .
- Chronic Effects : Long-term exposure studies have shown that organic peroxides, including TBPIB, may have carcinogenic potential due to their ability to induce oxidative stress and DNA damage. Research indicates that repeated exposure can lead to cumulative toxic effects in various organisms, including mammals and aquatic life .
- Environmental Impact : TBPIB is classified as hazardous to aquatic environments. Its decomposition products can be detrimental to aquatic organisms, leading to bioaccumulation and toxicity in marine ecosystems .
Case Studies
- Polymerization Studies : In a study examining the role of TBPIB in ethylene polymerization, it was found that the compound effectively initiates radical polymerization processes, leading to the formation of polyethylene with specific properties based on the reaction conditions. The study highlighted the formation of both solid polyethylene and oily oligomers depending on the reaction environment .
- Radical Formation : Another study utilized electron spin resonance (ESR) spectroscopy to investigate the radicals generated from TBPIB in various systems. The findings demonstrated that TBPIB can produce both free alkyl radicals and coordinated alkyl radicals when combined with trialkylaluminum catalysts, suggesting its versatile role in different chemical environments .
Research Findings Summary
Q & A
Basic Research Questions
Q. How can tBPIB concentration in natural rubber latex be accurately determined during vulcanization?
A modified iodometric method is recommended. This involves dispersing the latex in a suitable medium (e.g., aqueous surfactant solution) to stabilize the colloidal system. The peroxide-iodide reaction is accelerated using acidic conditions, followed by titration with sodium thiosulfate to quantify residual iodine. Key considerations include minimizing interference from latex proteins and ensuring consistent blank titration corrections .
Q. What safety protocols are critical when handling tBPIB in laboratory settings?
- Storage: Store in airtight containers at temperatures below 25°C, away from oxidizing agents, strong acids/bases, and ignition sources. Solutions >77% are highly unstable and regulated for transport .
- Personal Protection: Use nitrile gloves, chemical-resistant aprons, and eye protection. Ensure fume hoods are used for volatile reactions. Refer to SDS guidelines for spill management and first aid .
Q. How is the reaction order of tBPIB decomposition determined experimentally?
Conduct kinetic studies by monitoring tBPIB concentration over time under controlled conditions (e.g., fixed temperature, pH). Plot ln([tBPIB]) vs. time for first-order reactions. Initial rate analysis may reveal half-order dependence on concentration, requiring multi-step mechanistic modeling .
Q. What methods are used to measure key physical properties of tBPIB (e.g., vapor pressure, density)?
- Density: Use a calibrated pycnometer at 20°C.
- Vapor Pressure: Employ a manometric static method with temperature control (e.g., 25°C).
- Refractive Index: Measure using an Abbe refractometer (reported as 1.411 at 20°C) .
Advanced Research Questions
Q. How do reaction variables (e.g., temperature, fructose additives) influence tBPIB decomposition kinetics during vulcanization?
- Temperature: Increasing temperature accelerates decomposition, with activation energy (Ea) calculated via the Arrhenius equation (reported Ea ≈ 85–95 kJ/mol).
- Additives: Fructose acts as a co-agent, reducing the activation barrier by stabilizing transition states. Kinetic models must account for competing radical pathways .
Q. How can contradictions between half-order initial rates and first-order overall kinetics be resolved?
The apparent discrepancy arises from multi-step mechanisms. Initial decomposition may involve rate-limiting homolytic cleavage (half-order dependence), while subsequent radical propagation follows first-order dynamics. Use stopped-flow techniques or computational simulations to validate intermediate steps .
Q. What methodologies are used to assess tBPIB’s environmental impact when ecotoxicological data is limited?
- Read-Across Analysis: Compare with structurally similar peroxides (e.g., tert-butyl hydroperoxide) to estimate persistence and toxicity.
- QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationships.
- Microcosm Studies: Evaluate degradation in simulated soil/water systems under UV exposure .
Q. How can activation parameters (ΔH‡, ΔS‡) guide vulcanization process optimization?
Calculate ΔH‡ (enthalpy of activation) and ΔS‡ (entropy of activation) from Eyring plots (ln(k/T) vs. 1/T). High ΔH‡ indicates temperature-sensitive reactions, requiring precise thermal control. Negative ΔS‡ suggests a structured transition state, informing catalyst design .
Q. What experimental designs are effective for studying tBPIB stability under extreme pH or solvent conditions?
Properties
IUPAC Name |
tert-butyl 2-methylpropaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBLRDXPNUJYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059363 | |
Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
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Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry. Solvent is usually benzene. Responders must regard hazards of the peroxide as well as the benzene solvent. | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
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CAS No. |
109-13-7 | |
Record name | TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION] | |
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Record name | TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION] | |
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URL | https://cameochemicals.noaa.gov/chemical/5704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl peroxyisobutyrate | |
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Record name | tert-Butyl peroxyisobutyrate | |
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Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
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Record name | Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester | |
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Record name | tert-butyl peroxyisobutyrate | |
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Retrosynthesis Analysis
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